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This technical guide provides an in-depth overview of the synthesis of iodic acid (HIO₃)

through the oxidation of elemental iodine (I₂) with nitric acid (HNO₃). This method is a common

laboratory-scale procedure for producing iodic acid, a stable halogen oxoacid with significant

applications as a strong oxidizing agent and in the synthesis of various iodates. This document

is intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis.

Reaction Chemistry and Mechanism
The synthesis of iodic acid from iodine and nitric acid is an oxidation-reduction reaction where

nitric acid acts as a potent oxidizing agent.[1] Iodine, in its elemental form with an oxidation

state of 0, is oxidized to an oxidation state of +5 in iodic acid.[2] When using concentrated

nitric acid, the primary byproducts are nitrogen dioxide (NO₂) and water.[1][2]

The balanced chemical equation for this reaction is:

I₂ + 10 HNO₃ → 2 HIO₃ + 10 NO₂ + 4 H₂O[1]

This reaction is typically carried out by heating the reactants, which facilitates the oxidation

process and the removal of the gaseous nitrogen dioxide byproduct.[3]
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Multiple variations of the experimental procedure exist. The following protocols are synthesized

from established laboratory methods.[3][4]

Protocol 1: Direct Boiling Method
This method involves the direct boiling of iodine with concentrated nitric acid in a flask

equipped for reflux and gas management.

Materials and Equipment:

Elemental iodine (I₂), fine powder

Concentrated nitric acid (HNO₃), sp. gr. 1.5

Round-bottomed flask with a long neck or fitted with a condenser

Heating mantle or Bunsen burner

Apparatus for gas introduction (optional, for oxygen or air)

Filtration apparatus (e.g., Büchner funnel)

Beakers and other standard laboratory glassware

Procedure:

Setup: Place the iodine powder into a round-bottomed flask. Add concentrated nitric acid,

typically in a weight ratio of 10 to 12 parts acid to 1 part iodine.[4] The flask should be fitted

with a long-necked condenser to minimize the loss of volatile iodine.[4]

Reaction: Gently heat the mixture to boiling. As the reaction proceeds, violet iodine vapors

will be visible, and reddish-brown fumes of nitrogen dioxide will be evolved.[3] Continue

heating until all the elemental iodine has been oxidized, which is indicated by the

disappearance of the violet color.[3] The process can be expedited by bubbling a current of

oxygen or air through the boiling mixture, which can reduce the reaction time to as little as

20-30 minutes for smaller batches.[4]
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Crystallization and Isolation: Once the reaction is complete, allow the solution to cool. White

crystals of iodic acid will precipitate.[5]

Purification: Collect the crystals by filtration. The crude product can be washed with a small

amount of ice-cold concentrated nitric acid to remove impurities.[6] The product can be

further purified by dissolving it in a minimal amount of hot water, followed by evaporation to

dryness or recrystallization.[6]

Protocol 2: Soxhlet Extraction Apparatus Method
This modified procedure utilizes a Soxhlet apparatus to improve the efficiency of the reaction,

although it carries a risk of clogging.

Materials and Equipment:

Same as Protocol 1, with the addition of a Soxhlet extraction apparatus (glass-to-glass joints

recommended).

Procedure:

Setup: Place the iodine in the thimble of the Soxhlet extractor. The receiving flask is charged

with fuming nitric acid.[4]

Reaction: Heat the nitric acid in the flask. The acid vapor will rise, condense, and drip onto

the iodine, carrying the dissolved iodine and reaction products back into the flask. This

continuous process enhances the interaction between the reactants.

Isolation and Purification: The process is continued until all iodine is consumed. The resulting

solution in the flask is then cooled to crystallize the iodic acid, which is isolated and purified

as described in Protocol 1. A significant drawback of this method is the potential for the

narrow siphon tube to become blocked by precipitated iodic acid crystals.[4]

Data Presentation: Reaction Parameters and Yields
The efficiency of the synthesis is highly dependent on the apparatus and reaction conditions.

The following table summarizes quantitative data from experimental studies.
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Iodine (g)
Nitric
Acid (sp.
gr. 1.5)

Apparatu
s

Reaction
Time

Iodic Acid
Yield (g)

Yield (%)
Referenc
e

100
Repeatedly

renewed

Long-

necked

flask

~10 days

(8 hrs/day)
102 ~74% [4]

20
150 mL

(fuming)

Soxhlet

Extractor

Not

specified
26 93% [4]

50
200 mL

(fuming)

Soxhlet

Extractor

Not

specified
60 86% [4]

20

10-12x

weight of

iodine

Flask with

O₂ stream
25 minutes 27 97% [4]

40

10-12x

weight of

iodine

Flask with

O₂ stream
1 hour 49 88% [4]

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of iodic acid from

iodine and nitric acid.
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Caption: Workflow for Iodic Acid Synthesis.
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Safety and Handling
Nitric Acid: Concentrated and fuming nitric acid are extremely corrosive and are strong

oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate

personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a

lab coat.

Nitrogen Dioxide: The reaction produces nitrogen dioxide (NO₂), a toxic and corrosive gas.

All operations must be conducted within a certified chemical fume hood to prevent inhalation.

Iodine: Iodine vapor is irritating to the respiratory system and eyes. Avoid inhalation and

direct contact.

Reaction Vigor: The reaction can be vigorous. Heat should be applied gently and monitored

closely to prevent uncontrolled boiling and splashing of corrosive materials. The use of a

current of air or oxygen can lead to violent bumping if the gas delivery tube is not positioned

correctly near the bottom of the flask.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis of Iodic Acid from Iodine and Nitric Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046466#synthesis-of-iodic-acid-from-iodine-and-
nitric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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